6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Brand Name:
Vulcanchem
CAS No.:
890095-55-3
VCID:
VC21105212
InChI:
InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16)
SMILES:
C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N
Molecular Formula:
C10H9N3O4
Molecular Weight:
235.2 g/mol
6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
CAS No.: 890095-55-3
Cat. No.: VC21105212
Molecular Formula: C10H9N3O4
Molecular Weight: 235.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890095-55-3 |
|---|---|
| Molecular Formula | C10H9N3O4 |
| Molecular Weight | 235.2 g/mol |
| IUPAC Name | 6-amino-1-(furan-2-ylmethyl)-2,4-dioxopyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16) |
| Standard InChI Key | RYBVSNDSEGLPJN-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N |
| Canonical SMILES | C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator